

Technical Guide: Perfluoro(2-methyl-3-oxahexanoyl) Fluoride

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Compound of Interest

Compound Name:	2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
CAS No.:	65208-35-7
Cat. No.:	B3428130

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A Reagent-Centric Analysis for Synthetic & Medicinal Chemistry Applications[1] Executive Summary

Perfluoro(2-methyl-3-oxahexanoyl) fluoride (CAS: 2062-98-8), widely known as HFPO Dimer Acid Fluoride, is a critical organofluorine building block.[1] While historically categorized as an industrial intermediate for fluoropolymer surfactants (yielding "GenX" upon hydrolysis), its utility in drug discovery lies in its capacity to introduce the perfluoroether motif—a lipophilic, metabolically stable bioisostere.

This guide moves beyond standard safety data sheets to provide a mechanistic understanding of its reactivity, handling protocols for medicinal chemistry, and the toxicological implications of its metabolites.

Part 1: Chemical Identity & Physicochemical Architecture

The molecule is an acyl fluoride characterized by a perfluorinated ether backbone. Unlike acyl chlorides, the acyl fluoride moiety offers a unique balance of stability and reactivity, often permitting isolation without rapid degradation, provided moisture is rigorously excluded.

Property	Value	Context for Researchers
IUPAC Name	2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride	Defines the specific branching structure essential for NMR interpretation.
CAS Number	2062-98-8	Primary identifier for procurement. [1] [2] [3]
Molecular Formula		High fluorine content () confers extreme lipophilicity.
Molecular Weight	332.04 g/mol	Relevant for stoichiometry calculations.
Boiling Point	52–56 °C	Volatile. Requires cold handling to prevent loss during transfers.
Density	1.688 g/mL	Denser than most organic solvents; forms the bottom layer in biphasic fluoruous extractions.
Solubility	Fluorinated solvents, Aprotic organic solvents (DCM, THF)	Insoluble in water (reacts violently).

Part 2: Synthesis & Production Mechanics[\[5\]](#)

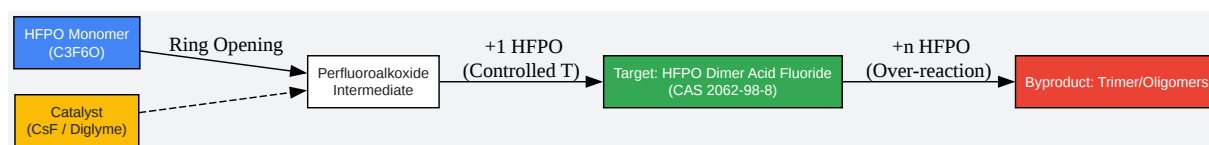
Understanding the origin of this molecule explains its impurity profile. It is produced via the fluoride-ion catalyzed oligomerization of Hexafluoropropylene Oxide (HFPO).

The Oligomerization Mechanism

The reaction is driven by the nucleophilic attack of a fluoride ion (usually from CsF or KF) on the epoxide ring of HFPO, generating a perfluoroalkoxide intermediate. This intermediate

attacks a second HFPO molecule.

Key Insight: The reaction must be controlled to favor the dimer (the target) over the trimer or higher oligomers.



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Figure 1: Fluoride-catalyzed oligomerization pathway of HFPO. Controlling stoichiometry and temperature prevents polymerization.

Part 3: Reactivity Profile & Experimental Protocols

For the medicinal chemist, this molecule is a "loaded gun." It possesses two distinct reactivity zones:

- The Acyl Fluoride (Electrophile): Highly reactive toward nucleophiles (amines, alcohols, water).
- The Perfluoroether Tail (Lipophile): Inert, providing metabolic stability and altering

3.1 Critical Hazard: Hydrolysis

Upon contact with moisture (atmospheric or solvent-based), the acyl fluoride hydrolyzes to form HFPO-DA (GenX Free Acid) and Hydrogen Fluoride (HF).

- Reaction:
- Safety Implication: All glassware must be flame-dried. HF is insidious and penetrates skin, causing deep tissue necrosis and systemic calcium depletion. Always keep calcium gluconate gel nearby.

3.2 Protocol: Synthesis of Perfluoroether Amides (Bioisostere Installation)

This protocol describes the coupling of HFPO Dimer Acid Fluoride with a primary amine to create a metabolically stable amide. This is a common strategy to increase the lipophilicity of a drug scaffold.

Reagents:

- Substrate: Primary Amine () (1.0 equiv)
- Reagent: HFPO Dimer Acid Fluoride (1.1 equiv)
- Base:
 - Diisopropylethylamine (DIPEA) (1.5 equiv) — Essential to scavenge HF.
- Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

- System Prep: Flame-dry a 2-neck round bottom flask. Purge with or Ar for 15 mins.
- Solvation: Dissolve the amine and DIPEA in anhydrous DCM. Cool to 0°C. Cooling is critical to control the exotherm of the acyl fluoride addition.
- Addition: Add HFPO Dimer Acid Fluoride dropwise via a gas-tight syringe.
 - Note: The reagent is volatile (BP 52°C). Do not bubble through the liquid reagent itself.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC or

NMR (Shift of -COF peak at ~ +25 ppm disappears; new signals appear).

- Workup (Safety Critical): Quench with saturated (aq). Caution: evolution.
- Isolation: Extract with DCM. Wash organics with brine. Dry over .
- Purification: Flash chromatography. Note that perfluorinated groups often cause "streaking" or significant shifts compared to non-fluorinated analogs.

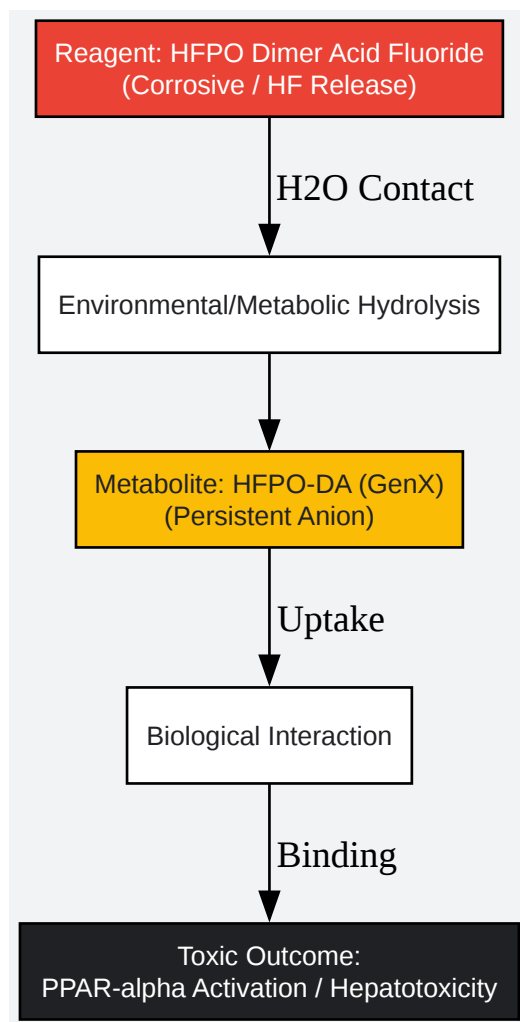
Part 4: Environmental & Toxicological Context (E-E-A-T)

While useful as a reagent, the researcher must acknowledge the "GenX" connection. The hydrolysis product (HFPO-DA) is a Substance of Very High Concern (SVHC).

4.1 Mechanism of Toxicity

Unlike long-chain PFOA (C8), the ether oxygen in the HFPO dimer backbone interrupts the chain, theoretically allowing faster elimination. However, it still exhibits high persistence.

- Target Organ: Liver (Hepatomegaly).
- Receptor: Peroxisome Proliferator-Activated Receptor alpha (PPAR).^[4]
- Developmental: Rat studies indicate placental transfer and developmental delays.



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Figure 2: The toxicological pathway from reagent precursor to bioactive pollutant.

Part 5: Analytical Characterization

Validating the identity of Perfluoro(2-methyl-3-oxahexanoyl) fluoride requires specific techniques due to the lack of protons in the acyl chain.

- NMR (The Gold Standard):
 - -COF (Acyl Fluoride): Look for a distinctive singlet or broad peak around +20 to +30 ppm (relative to). This is the diagnostic peak for the reactive center.

- -OCF(CF₃)-: Complex multiplets due to F-F coupling.
- IR Spectroscopy:
 - Strong Carbonyl () stretch at ~1880–1890 cm⁻¹. This is significantly higher wavenumber than typical esters (~1740) or acids (~1710) due to the electronegativity of the fluorine and the perfluoroalkyl chain.
- GC-MS:
 - Use Chemical Ionization (CI) if possible. Electron Impact (EI) often fragments the molecule too heavily to see the molecular ion.

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Sources

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